- Unusual phlorins from the oxidative coupling of pentapyrromethanes: their facile conversion to meso-substituted porphyrins, Tetrahedron Letters, 2001, 42(27), 4527-4529

Cas no 917-23-7 (Tetraphenylporphyrin)

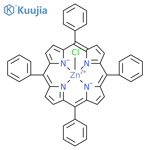

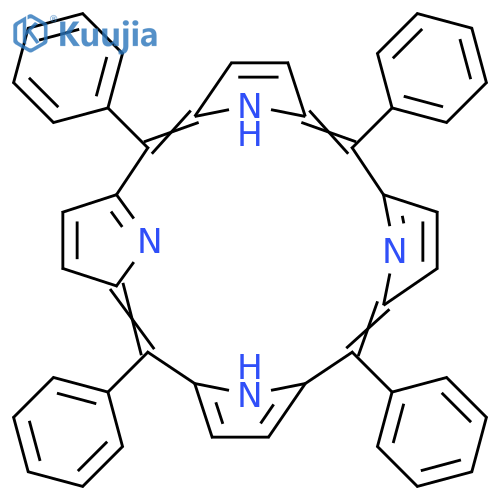

Tetraphenylporphyrin structure

Nombre del producto:Tetraphenylporphyrin

Número CAS:917-23-7

MF:C44H30N4

Megavatios:614.735809803009

MDL:MFCD00011680

CID:83189

PubChem ID:24854864

Tetraphenylporphyrin Propiedades químicas y físicas

Nombre e identificación

-

- 5,10,15,20-Tetraphenylporphyrin

- TETRAPHENYLPORPHINE METAL FREE

- TETRAPHENYLPORFYRIN

- 21H,23H-Porphine, 5,10,15,20-tetraphenyl-

- 23h-porphine,5,10,15,20-tetraphenyl-21

- 5,10,15,20-Tetraphenyl-21H,23H-prophine

- alpha,beta,gamma,delta-Tetraphenylporphine

- meso-Tetraphenylporphyrine

- Porphine, 5,10,15,20-tetraphenyl-

- RARECHEM AS SA 0001

- TETRAPHENYLPORPHYRIN

- Tetraphenylporphyrin (Chlorin free)

- meso-Tetraphenylporphine

- meso-Tetraphenylporphyrin

- m-Tetraphenylporphyrin

- .α.,.β.,.γ.,.δ.-Tetraphenylporphine

- meso-Tetraphenylporphine TPP (chlorin free)

- meso-Tetraphenylporphine1GR

- meso-Tetraphenylporphine25GR

- meso-Tetraphenylporphine5GR

- 5,10,15,20-Tetrakisphenylporphyrin

- 5,10,15,20-tetraphenyl-21H,23H-porphine

- Meso-Tetraphenylporphine, low chlorine

- MTPP

- TPP

- 5,10,15,20-Tetraphenylporphin

- Tetraphenylporphine (Chlorin free)

- TPP (Chlorin free)

- Tetraphenylporphine

- 5,10,15,20-Tetraphenylporphine

- NSC640184

- Tetraphenyl porphine

- meso-Tetra(phenyl)porphine

- KSC486O8L

- 5,15,20-Tetraphenylporphine

- YNHJECZULSZA

- 5,10,15,20-Tetraphenyl-21H,23H-porphine (ACI)

- Porphine, 5,10,15,20-tetraphenyl- (8CI)

- Porphine, α,β,γ,δ-tetraphenyl- (6CI)

- 5,10,15,20-Tetraphenyl-21H,23H-porphrin

- 5,10,15,20-Tetraphenyl-21H,23H-porphyrin

- 5,10,15,20-Tetraphenyl-22H,24H-prophyrin

- A 5012

- NSC 18506

- NSC 640184

- TPP (chelating agent)

- α,β,γ,δ-Tetraphenylporphine

- .alpha.,.gamma.,.delta.-Tetraphenylporphine

- NSC-18506

- UNII-SDB2SH8G5K

- T1359

- 917-23-7

- STR04536

- meso-Tetraphenylporphyrine pound>>5,10,15,20-tetraphenylporphyrin

- YNHJECZULSZAQK-LWQDQPMZSA-N

- NCI60_013368

- SY009714

- BDBM50247512

- EN300-7405378

- 5,10,15,20-(tetraphenyl)porphyrin

- HY-103656

- meso-Tetraphenylporphine, low chlorin

- STK569350

- CHEMBL3039846

- A5012

- BCP21699

- F14722

- CS-0022009

- meso-Tetraphenylporphyrin, 97%

- CHEMBL436524

- Porphine, alpha,beta,gamma,delta-tetraphenyl-

- Porphine, 5,10,15,20-tetraphenyl- (VAN)

- TPP; Tetraphenylporphine

- CHEBI:52279

- SDB2SH8G5K

- .alpha.,.beta.,.gamma.,.delta.-Tetraphenylporphine

- DTXSID2061272

- 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene

- 20998-75-8

- SCHEMBL30136

- MFCD00011680

- 21H, 5,10,15,20-tetraphenyl-

- meso-Tetraphenylporphyrin, suitable for fluorescence, BioReagent, >=99.0% (HPLC)

- Tetraphenylporphryin

- (5Z,10Z,14Z,19Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

- MESO-TETRAPHENYLPORPHIN

- Porphine,10,15,20-tetraphenyl-

- 5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

- NSC18506

- EINECS 213-025-9

- NSC-640184

- 5,10,15,20-tetrakis(phenyl)porphyrin

- 5,10,15,20-Tetraphenyl-21H,23H-porphine, 97%

- 5,10,15,20-Tetraphenyl-21H,23H-porphine, >=99%

- AKOS002375245

- Tetraphenylporphyrin

-

- MDL: MFCD00011680

- Renchi: 1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?

- Clave inchi: YNHJECZULSZAQK-VQHGFYMWSA-N

- Sonrisas: N1C2=C(C3NC(C(C4C=CC=CC=4)=C4C=CC(C(=C5NC(=C(C=1C=C2)C1C=CC=CC=1)C=C5)C1C=CC=CC=1)=N4)=CC=3)C1C=CC=CC=1

- Brn: 379542

Atributos calculados

- Calidad precisa: 614.24700

- Masa isotópica única: 614.247

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 48

- Cuenta de enlace giratorio: 4

- Complejidad: 851

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 57.4

- Recuento de constructos de variantes mutuas: 2

- Carga superficial: 0

- Xlogp3: 10.4

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.5288 (rough estimate)

- Punto de fusión: >300 °C (lit.)

- Punto de ebullición: 648.45°C (rough estimate)

- índice de refracción: 1.7030 (estimate)

- Disolución: dichloromethane: soluble

- Coeficiente de distribución del agua: Insoluble in water.

- PSA: 56.30000

- Logp: 6.86620

- Disolución: Not determined

Tetraphenylporphyrin Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S22; S24/25

- Código F de la marca fuka:8-10-23

- TSCA:Yes

- Condiciones de almacenamiento:−20°C

Tetraphenylporphyrin Datos Aduaneros

- Código HS:2932999099

- Datos Aduaneros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tetraphenylporphyrin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A141389-1g |

5,10,15,20-Tetraphenylporphyrin |

917-23-7 | 97% | 1g |

$10.0 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215304-5g |

meso-Tetraphenylporphyrin, |

917-23-7 | 5g |

¥2783.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D957431-100g |

5,10,15,20-Tetraphenylporphyrin |

917-23-7 | 97% | 100g |

$410 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046713-1g |

Tetraphenylporphyrin |

917-23-7 | 97% | 1g |

¥60.00 | 2024-04-25 | |

| BAI LING WEI Technology Co., Ltd. | 557673-5G |

meso-Tetraphenylporphyrin, 97% |

917-23-7 | 97% | 5G |

¥ 1743 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 965716-25G |

meso-Tetraphenylporphyrin, 97%, reagent grade |

917-23-7 | 97% | 25G |

¥ 2284 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007528-1g |

Tetraphenylporphyrin |

917-23-7 | 97% | 1g |

¥69 | 2024-05-21 | |

| eNovation Chemicals LLC | D380428-5g |

Tetraphenylporphyrin (Chlorin free) |

917-23-7 | 97% | 5g |

$340 | 2024-05-24 | |

| Chemenu | CM121889-10g |

5,10,15,20-Tetraphenyl-21H,23H-porphine |

917-23-7 | 95% | 10g |

$143 | 2021-08-06 | |

| Chemenu | CM121889-25g |

5,10,15,20-Tetraphenyl-21H,23H-porphine |

917-23-7 | 95% | 25g |

$252 | 2021-08-06 |

Tetraphenylporphyrin Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water

Referencia

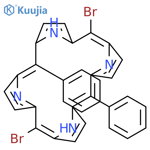

- Suzuki cross-coupling of meso-dibromoporphyrins for the synthesis of functionalized A2B2 porphyrins, Tetrahedron Letters, 2001, 42(42), 7409-7412

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Acetic anhydride ; rt → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 80 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 80 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

Referencia

- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 1 h, pH 1, rt

Referencia

- Zinc Porphyrin Metal-Center Exchange at the Solid-Liquid Interface, Chemistry - A European Journal, 2016, 22(25), 8520-8524

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

Referencia

- Synthesis of unsymmetrically substituted meso-phenylporphyrins by Suzuki cross coupling reactions, Journal of the Chemical Society, 2002, (11), 1397-1400

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Oxygen Solvents: Propionic acid

1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

1.2 Reagents: Oxygen Solvents: Propionic acid

1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Referencia

- A new route for meso-substituted porphyrin, Tetrahedron Letters, 1989, 30(18), 2411-12

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 30 min, rt

1.2 Solvents: Dichloromethane ; 2 °C; rt; rt

1.3 Solvents: Water ; rt

1.2 Solvents: Dichloromethane ; 2 °C; rt; rt

1.3 Solvents: Water ; rt

Referencia

- Recoverable and reusable catalyst for the reaction of N-tosyl imines with pyrrole: synthesis of meso-tetraarylporphyrins, Heterocycles, 2012, 85(4), 851-860

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Acetic anhydride ; rt → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 65 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 65 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

Referencia

- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 10 min

1.2 Reagents: Isopropanol

1.2 Reagents: Isopropanol

Referencia

- Unusual properties of tetraphenylporphyrin copper complex, Russian Journal of Organic Chemistry, 2009, 45(3), 449-451

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Tributyloctylphosphonium chloride ; 0 - 100 °C

Referencia

- Spectroscopic and photophysical study of the demetalation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquid, Physical Chemistry Chemical Physics, 2014, 16(47), 26252-26260

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Chloroacetic acid , Silica ; 20 min, rt

Referencia

- Observations on the Mechanochemical Insertion of Zinc(II), Copper(II), Magnesium(II), and Select Other Metal(II) Ions into Porphyrins, Inorganic Chemistry, 2019, 58(15), 9631-9642

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Acetic anhydride ; rt → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 60 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt

1.3 rt

1.4 Reagents: Ferrous sulfate ; 60 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt

Referencia

- Investigations on the demetalation of metalloporphyrins under ultrasound irradiation, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt; 4 h, rt

1.2 Reagents: Pyridine ; rt; 17 h, rt

1.3 Reagents: Oxygen ; 15 min, rt; 4 h, rt

1.2 Reagents: Pyridine ; rt; 17 h, rt

1.3 Reagents: Oxygen ; 15 min, rt; 4 h, rt

Referencia

- Synthesis of 5,15-diarylporphyrins via orthoesters condensation with aryldipyrromethanes, Tetrahedron Letters, 2011, 52(25), 3175-3178

Tetraphenylporphyrin Raw materials

- chloro[meso-tetrakis(phenyl)porphyrinato]cobalt(III)

- (SP-5-12)-Chloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]zincate(1-)

- Trimethyl orthobenzoate

- TPP-Cu(2+)

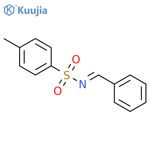

- N-Benzylidene-4-methylbenzenesulfonamide

- 5,15-Dibromo-10,20-diphenylporphine

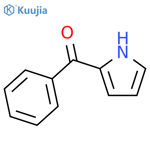

- 2-Benzoylpyrrole

- Iron(III) meso-Tetraphenylporphine Chloride

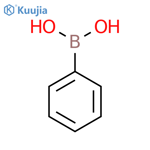

- Phenylboronic acid

- 2-Phenyl(1H-pyrrol-2-yl)methyl-1H-pyrrole

- TPP-Zn(2+)

- Benzaldehyde

Tetraphenylporphyrin Preparation Products

Tetraphenylporphyrin Literatura relevante

-

1. Direct hydroperoxygenation of conjugated olefins catalyzed by cobalt(II) porphyrinKazuhiro Sugamoto,Yoh-ichi Matsushita,Takanao Matsui J. Chem. Soc. Perkin Trans. 1 1998 3989

-

Andrew A. Vaughan,Mark G. Baron,Ramaier Narayanaswamy Anal. Commun. 1996 33 393

-

Hajime Ishii,Katsunori Kohata Analyst 1987 112 1121

-

Hiroyasu Saiki,Kentaro Takami,Toshihiro Tominaga Phys. Chem. Chem. Phys. 1999 1 303

-

Yunyun Dong,Xiang Yu,Yao Zhou,Yingrui Xu,Xinyi Lian,Xiaodong Yi,Weiping Fang Catal. Sci. Technol. 2018 8 1892

917-23-7 (Tetraphenylporphyrin) Productos relacionados

- 22112-79-4(Tetra(3-hydroxyphenyl)porphyrin)

- 20998-75-8(tpp)

- 1294480-37-7(1-(Prop-2-en-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol)

- 2034576-40-2(2-(methylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide)

- 1805943-07-0(Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate)

- 13557-75-0(Sodium lauroyl lactylate)

- 872857-31-3(N-(4-ethoxyphenyl)-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

- 1216854-09-9(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 2172490-14-9({1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 12134-19-9(CHROMIUM SILICIDE)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-23-7)meso-Tetraphenylporphyrin

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:917-23-7)Tetraphenylporphyrin

Pureza:99%

Cantidad:100g

Precio ($):399.0